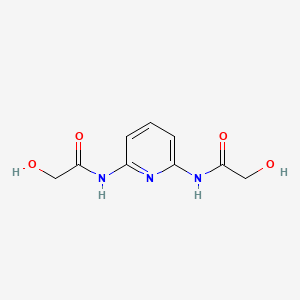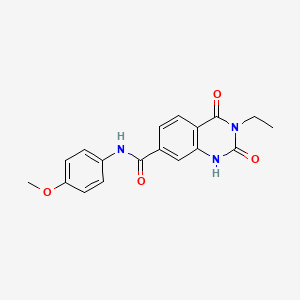
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical practice. It was first synthesized in 1957 by chemist Paul Janssen and is a member of the amide class of local anesthetics. Bupivacaine is used for regional anesthesia, peripheral nerve block, and epidural anesthesia.
Mecanismo De Acción
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide works by blocking the sodium channels in nerve cells, which prevents the transmission of nerve impulses and results in a loss of sensation. It has a longer duration of action compared to other local anesthetics due to its high lipid solubility, which allows it to penetrate the nerve membrane and remain in the nerve fibers for a longer period of time.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide can cause a number of biochemical and physiological effects, including cardiovascular and central nervous system toxicity. In high doses, 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide can cause cardiac arrest and respiratory depression. It has also been shown to have anti-inflammatory properties, which may contribute to its effectiveness in pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide has several advantages for use in lab experiments, including its ability to produce a long-lasting block of nerve transmission and its low toxicity compared to other local anesthetics. However, it also has limitations, including the risk of cardiovascular and central nervous system toxicity at high doses and the potential for allergic reactions.
Direcciones Futuras
There are several future directions for research on 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide, including the development of new formulations with improved pharmacokinetic properties, the investigation of its anti-inflammatory properties for the treatment of inflammatory pain conditions, and the exploration of its potential for use in combination with other drugs for pain management. Additionally, further research is needed to better understand the mechanisms of 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide-induced toxicity and to develop strategies for minimizing its risks.
Conclusion:
In conclusion, 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide is a widely used local anesthetic drug with a long history of scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide has proven to be a valuable tool for pain management and anesthesia, further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide can be synthesized by reacting 4-methylbenzoyl chloride with 4-benzyl-1-piperidinol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with N-methylpropanamine to form 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide.
Aplicaciones Científicas De Investigación
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide has been extensively studied for its use as a local anesthetic. It is commonly used for regional anesthesia, peripheral nerve block, and epidural anesthesia. 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide has also been studied for its use in pain management, particularly for chronic pain. It has been shown to be effective in reducing pain and improving quality of life in patients with chronic pain conditions such as neuropathic pain and cancer pain.
Propiedades
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-18-7-9-21(10-8-18)23-22(25)13-16-24-14-11-20(12-15-24)17-19-5-3-2-4-6-19/h2-10,20H,11-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSVTCJUBQIDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197862 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5703274.png)
![N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5703285.png)



![methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5703303.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5703307.png)
![4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5703315.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5703338.png)

![N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5703348.png)

![4-{2-[(1-methyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5703356.png)